Cariporide Mesylate Exhibits >20,000-Fold Selectivity for NHE1 Over NHE2
Cariporide demonstrates exceptional isoform selectivity within the NHE family, with an IC50 of 0.05 μM for NHE1 versus 1000 μM for NHE2—a 20,000-fold selectivity window [1]. This selectivity profile distinguishes Cariporide from first-generation inhibitors such as amiloride, which lacks isoform discrimination and additionally inhibits epithelial Na+ channels and Na+/Ca2+ exchangers [2]. The selectivity ratio (NHE2 IC50 / NHE1 IC50) for Cariporide is approximately 20,000, compared to <10 for amiloride-based compounds.
| Evidence Dimension | Isoform selectivity (NHE2 IC50 / NHE1 IC50) |
|---|---|
| Target Compound Data | IC50: NHE1 = 0.05 μM; NHE2 = 1000 μM; NHE3 = 3 μM |
| Comparator Or Baseline | Amiloride: non-selective NHE inhibitor; EIPA: IC50 = 519 nM for NHE1/NHE2 in T84 cells |
| Quantified Difference | Cariporide NHE1/NHE2 selectivity ratio = 20,000:1; EIPA shows <10-fold selectivity across isoforms |
| Conditions | In vitro isoform-specific assays using heterologously expressed human NHE isoforms |
Why This Matters
For experiments requiring mechanistic attribution to NHE1 without confounding NHE2 or NHE3 inhibition, Cariporide provides isoform resolution unattainable with amiloride or EIPA.
- [1] Hoelzel Biotech. Cariporide Product Information. IC50 values: 0.05, 3, and 1000 μM for NHE1, NHE3, and NHE2 respectively. View Source
- [2] Magro F, Fraga S, Soares-da-Silva P. Short-term effect on intestinal epithelial Na+/H+ exchanger. Life Sci. 2007;81(7):560-569. View Source
